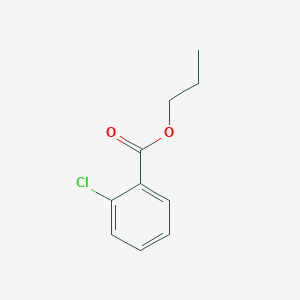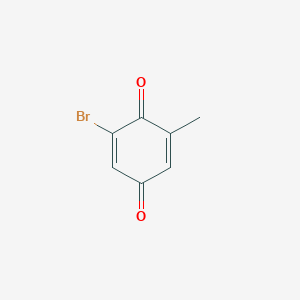
1-(1,3-Benzothiazol-2-yl)propan-2-one
Übersicht
Beschreibung
1-(1,3-Benzothiazol-2-yl)propan-2-one is an organic compound with the molecular formula C10H9NOS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry.
Wirkmechanismus
Target of Action
Related compounds such as 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3h)-ones have been synthesized and evaluated as potential antibacterial agents . These compounds have shown profound antimicrobial activity .
Mode of Action
Related compounds have been shown to exhibit anti-inflammatory and analgesic activities . The anti-inflammatory activity of these compounds is mediated chiefly through inhibition of biosynthesis of prostaglandins .
Biochemical Pathways
Related compounds have been shown to inhibit the cyclo-oxygenase (cox) pathway . This pathway is responsible for the metabolism of arachidonic acid to prostaglandins and leukotrienes .
Result of Action
Related compounds have been shown to have significant anti-inflammatory and analgesic activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1,3-Benzothiazol-2-yl)propan-2-one can be synthesized through several methods. One common approach involves the condensation of 2-aminobenzenethiol with an appropriate ketone or aldehyde. The reaction typically occurs under acidic or basic conditions, with the use of catalysts such as hydrochloric acid or sodium hydroxide. The reaction mixture is often heated to facilitate the formation of the benzothiazole ring.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial production may also incorporate green chemistry principles to minimize environmental impact and reduce the use of hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,3-Benzothiazol-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1,3-Benzothiazol-2-yl)propan-2-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the development of fluorescent probes and sensors for biological imaging and detection.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
Benzothiazole: The parent compound, which serves as a core structure for many derivatives.
2-Mercaptobenzothiazole: A compound with similar sulfur-containing heterocyclic structure, used in rubber vulcanization.
Uniqueness: 1-(1,3-Benzothiazol-2-yl)propan-2-one is unique due to the presence of the propan-2-one moiety, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and reactivity patterns that differentiate it from other benzothiazole derivatives.
Eigenschaften
IUPAC Name |
1-(1,3-benzothiazol-2-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-7(12)6-10-11-8-4-2-3-5-9(8)13-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFILRFCCYHXDNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10313193 | |
| Record name | 1-(1,3-benzothiazol-2-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10313193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36874-53-0 | |
| Record name | NSC267240 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267240 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(1,3-benzothiazol-2-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10313193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 1-(1,3-Benzothiazol-2-yl)propan-2-one?
A: While the provided abstracts don't explicitly state the molecular formula and weight, they offer valuable insights into the compound's structure. We know that this compound can be synthesized by reacting 2-aminothiophenol with ethyl acetoacetate []. Additionally, one study describes a derivative, Dimethyl 3-acetyl-3-(1,3-benzothiazol-2-yl)pentanedioate, formed by reacting this compound with methyl chloroacetate []. This reaction suggests the presence of an active methylene group in the parent compound, capable of undergoing alkylation reactions.
Q2: What are the known reactions of this compound?
A: Based on the research provided, this compound demonstrates reactivity towards both reduction and alkylation [].
- Reduction: The compound can be reduced to form 1-(1,3-benzothiazol-2-yl)propan-2-ol [].
- Alkylation: Reaction with alkylating agents, as exemplified by the reaction with methyl chloroacetate, leads to dialkylated products [, ]. This reaction highlights the active methylene group's reactivity within the molecule.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


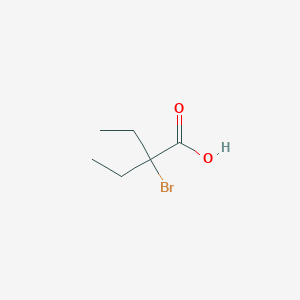
![Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride](/img/structure/B1267323.png)
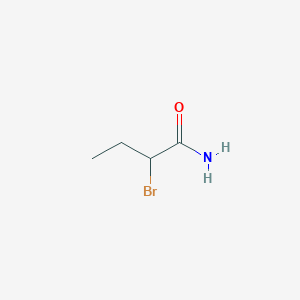

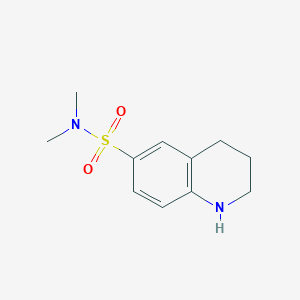

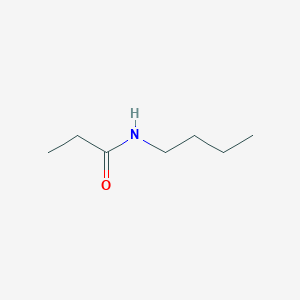

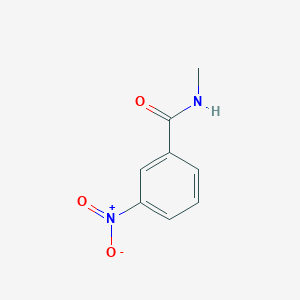
![1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1267332.png)
